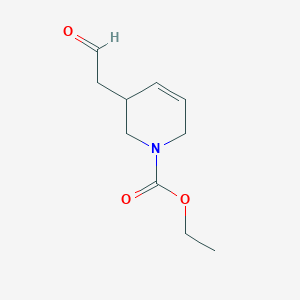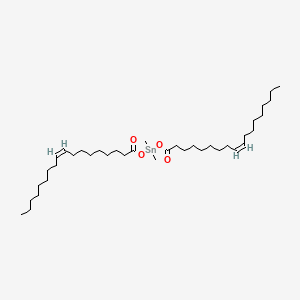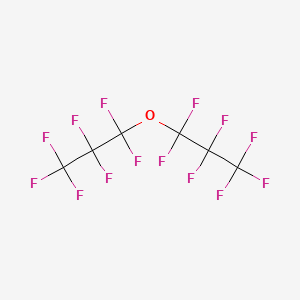
Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester is a chemical compound with the molecular formula C5H10N2O3 It is a derivative of carbamic acid, featuring an amino group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of an amino acid derivative with a methyl ester. For example, the reaction of glycine methyl ester with phosgene can yield the desired compound. Another method involves the use of carbamoyl chlorides, which react with amino acid esters under mild conditions to form carbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, which provides high yields and minimal byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives. These products can be further utilized in different chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. Pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester include:
- Carbamic acid, (2-amino-2-oxoethyl)-, (4-nitrophenyl)methyl ester
- Carbamic acid, (2-amino-2-oxoethyl)methyl-, [3-[(1S)-1-[(2-amino-2-methyl-1-oxopropyl)amino]-2-(phenylmethoxy)ethyl]-1,2,4-triazolo[4,3-a]pyridin-5-yl]methyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1314961-57-3 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
methyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C4H8N2O3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI-Schlüssel |
NXDMULPFVLBPPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)


